molecular formula C17H26ClNO2S B13749610 Benzo(c)thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride CAS No. 26106-21-8

Benzo(c)thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride

Cat. No.: B13749610
CAS No.: 26106-21-8
M. Wt: 343.9 g/mol
InChI Key: DXGSFENWLAEDCV-UHFFFAOYSA-N
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Description

Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride is a complex organic compound It is known for its unique structure, which includes a benzo©thiophene core, a carboxylic acid group, and a dimethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride typically involves several steps:

    Formation of the Benzo©thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions.

    Attachment of the Dimethylamino Propyl Side Chain: This is usually done through alkylation reactions.

    Esterification: The carboxylic acid group is converted to a methyl ester.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production.

    Purification Methods: Such as crystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: Can result in the formation of alcohols.

    Substitution: Can produce a variety of substituted derivatives.

Scientific Research Applications

Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo©thiophene-1-carboxylic acid derivatives: Compounds with similar core structures but different functional groups.

    Dimethylamino propyl derivatives: Compounds with similar side chains but different core structures.

Uniqueness

What sets Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, methyl ester, hydrochloride apart is its unique combination of a benzo©thiophene core, a carboxylic acid group, and a dimethylamino propyl side chain

Properties

CAS No.

26106-21-8

Molecular Formula

C17H26ClNO2S

Molecular Weight

343.9 g/mol

IUPAC Name

3-(1-methoxycarbonyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C17H25NO2S.ClH/c1-16(2)13-9-6-7-10-14(13)17(21-16,15(19)20-5)11-8-12-18(3)4;/h6-7,9-10H,8,11-12H2,1-5H3;1H

InChI Key

DXGSFENWLAEDCV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C(=O)OC)C.[Cl-]

Origin of Product

United States

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